molecular formula C11H8ClF B12852350 3-Chloro-1-fluoro-8-methylnaphthalene

3-Chloro-1-fluoro-8-methylnaphthalene

Cat. No.: B12852350
M. Wt: 194.63 g/mol
InChI Key: RMKWCVDBAWXBSI-UHFFFAOYSA-N
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Description

3-Chloro-1-fluoro-8-methylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their aromatic properties and are widely used in various chemical applications. This compound, with its unique substitution pattern, exhibits interesting chemical and physical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-fluoro-8-methylnaphthalene typically involves halogenation reactions. One common method is the selective halogenation of naphthalene derivatives. For instance, the bromination of naphthalene can be achieved using molecular bromine under photochemical conditions . Similarly, chlorination and fluorination can be performed using appropriate halogenating agents under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-fluoro-8-methylnaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-Chloro-1-fluoro-8-methylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-fluoro-8-methylnaphthalene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-fluoronaphthalene
  • 1-Chloro-8-methylnaphthalene
  • 1-Fluoro-8-methylnaphthalene

Uniqueness

3-Chloro-1-fluoro-8-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with a methyl group, allows for unique reactivity and interactions compared to other naphthalene derivatives .

Properties

Molecular Formula

C11H8ClF

Molecular Weight

194.63 g/mol

IUPAC Name

3-chloro-1-fluoro-8-methylnaphthalene

InChI

InChI=1S/C11H8ClF/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,1H3

InChI Key

RMKWCVDBAWXBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2F)Cl

Origin of Product

United States

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